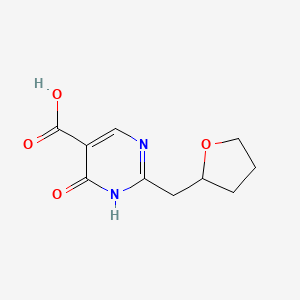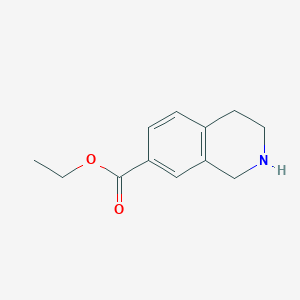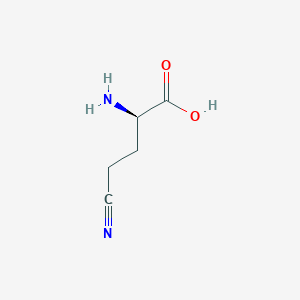
5-Nitrilo-D-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrilo-D-norvaline is a non-proteinogenic amino acid with the chemical formula C5H8N2O2 It is an isomer of norvaline, a branched-chain amino acid
Métodos De Preparación
The synthesis of 5-Nitrilo-D-norvaline can be achieved through several methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes steps such as acyl chlorination, bromination, ammoniation, resolution, and hydrolysis . Another method involves the stereoinversion of corresponding amino acids using an in vivo cascade cell factory . Industrial production methods often rely on chemical synthesis due to the high cost and low yield of biological enzyme methods .
Análisis De Reacciones Químicas
5-Nitrilo-D-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of a nitrile with lithium aluminum hydride typically yields a primary amine .
Aplicaciones Científicas De Investigación
5-Nitrilo-D-norvaline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of other compounds. In biology, it has been studied for its potential as an arginase inhibitor, which could have therapeutic applications in treating diseases such as cancer, hypertension, and neurodegenerative disorders . In medicine, it has shown promise in reversing cognitive decline and synaptic loss in models of Alzheimer’s disease . Additionally, it has industrial applications as a chiral source for the preparation of chiral macrolides .
Mecanismo De Acción
The mechanism of action of 5-Nitrilo-D-norvaline involves its interaction with specific molecular targets and pathways. It acts as an arginase inhibitor, which leads to the inhibition of urea synthesis from ammonium chloride in the liver . This inhibition can result in various physiological effects, including the modulation of nitric oxide production and the reduction of inflammation and oxidative stress . The compound’s ability to inhibit arginase and other enzymes makes it a potential therapeutic agent for various diseases.
Comparación Con Compuestos Similares
5-Nitrilo-D-norvaline can be compared to other similar compounds, such as norvaline, valine, and other arginase inhibitors. Norvaline is a non-proteinogenic branched-chain amino acid with similar chemical properties . Valine is a proteinogenic amino acid that can be misincorporated into proteins at isoleucine positions, leading to potential toxicity . Other arginase inhibitors, such as α-difluoromethylornithine and Nω-hydroxy-nor-L-arginine, have shown promising therapeutic effects for various diseases
Propiedades
Número CAS |
69489-41-4 |
|---|---|
Fórmula molecular |
C5H8N2O2 |
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-cyanobutanoic acid |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 |
Clave InChI |
VZSTVUJXUYNIOQ-SCSAIBSYSA-N |
SMILES isomérico |
C(C[C@H](C(=O)O)N)C#N |
SMILES canónico |
C(CC(C(=O)O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



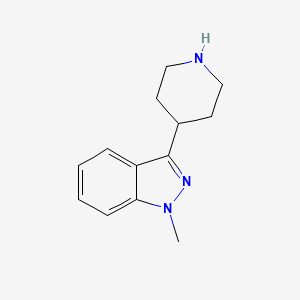
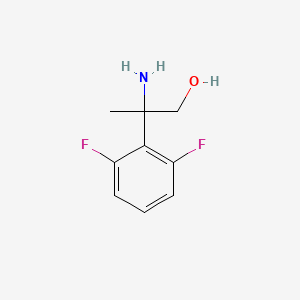
![Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13532575.png)
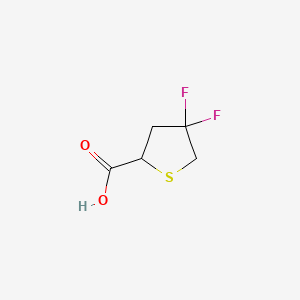
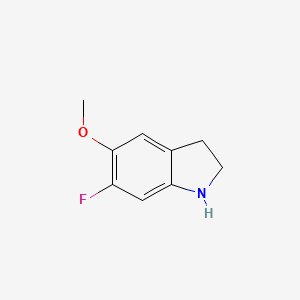

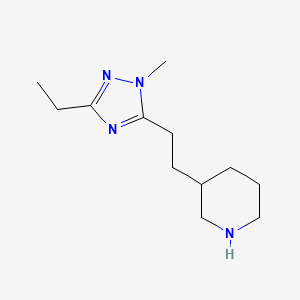
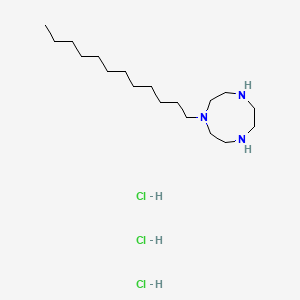

![Tert-butyl 2-[2-(aminomethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13532609.png)
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
